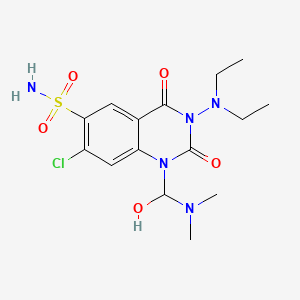
6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(diethylamino)-1-((dimethylamino)hydroxymethyl)-2,4-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-(diethylamino)-1-((dimethylamino)(hydroxy)methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(diethylamino)-1-((dimethylamino)(hydroxy)methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide typically involves multiple steps, including the formation of the quinazoline core, chlorination, and the introduction of the sulfonamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(diethylamino)-1-((dimethylamino)(hydroxy)methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
7-Chloro-3-(diethylamino)-1-((dimethylamino)(hydroxy)methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(diethylamino)-1-((dimethylamino)(hydroxy)methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Chloro-3-(diethylamino)-1-((dimethylamino)(hydroxy)methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide include other quinazoline derivatives and sulfonamides. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
What sets 7-Chloro-3-(diethylamino)-1-((dimethylamino)(hydroxy)methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
6-Quinazolinesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article focuses on the biological activity of the compound 6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(diethylamino)-1-((dimethylamino)hydroxymethyl)-2,4-dioxo- , exploring its mechanism of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazoline core with a sulfonamide functional group, which is known to enhance biological activity. The structural complexity includes:
- Quinazoline ring : Imparts anticancer properties.
- Sulfonamide group : Associated with antibacterial and carbonic anhydrase inhibition.
- Diethylamino and dimethylamino groups : Potentially influence pharmacokinetics and receptor interactions.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit potent anticancer properties. Specifically, studies have demonstrated that compounds similar to the target structure can inhibit cancer cell proliferation through various mechanisms:
-
Inhibition of Carbonic Anhydrases (CAs) :
- Quinazolinesulfonamides have been shown to inhibit cancer-related isoforms of carbonic anhydrases (e.g., hCA IX and hCA XII). These enzymes play a critical role in tumor growth and metastasis.
- For instance, certain derivatives displayed IC50 values in the nanomolar range against hCA IX, suggesting strong inhibitory potential ( ).
- Induction of Apoptosis :
- Cell Cycle Arrest :
Antimicrobial Activity
The sulfonamide moiety is well-documented for its antibacterial properties. The target compound has shown effectiveness against several bacterial strains:
- Mechanism : Sulfonamides inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), crucial for bacterial growth.
- Efficacy : Studies indicate that quinazolinesulfonamides possess activity against multidrug-resistant strains ( ).
Case Studies
Several studies have investigated the biological effects of related compounds:
-
In Vitro Studies :
- A study on quinoline-based sulfonamides demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 5 nM to 100 nM ( ).
- Another study highlighted the selective toxicity of these compounds towards cancer cells compared to normal cells, indicating a favorable therapeutic index ( ).
- Molecular Docking Studies :
Data Tables
Properties
CAS No. |
87296-75-1 |
|---|---|
Molecular Formula |
C15H22ClN5O5S |
Molecular Weight |
419.9 g/mol |
IUPAC Name |
7-chloro-3-(diethylamino)-1-[dimethylamino(hydroxy)methyl]-2,4-dioxoquinazoline-6-sulfonamide |
InChI |
InChI=1S/C15H22ClN5O5S/c1-5-19(6-2)21-13(22)9-7-12(27(17,25)26)10(16)8-11(9)20(15(21)24)14(23)18(3)4/h7-8,14,23H,5-6H2,1-4H3,(H2,17,25,26) |
InChI Key |
CMFGBOLYQAAPFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N1C(=O)C2=CC(=C(C=C2N(C1=O)C(N(C)C)O)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















